1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride
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Overview
Description
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1,2-dicarbonyl compounds, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride can be compared with other similar compounds, such as:
1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
3-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropyl group, which may influence its biological activity and chemical properties.
1-Cyclopropyl-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-10(9-5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H |
InChI Key |
KRNPYBILMNFWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CC2.Cl.Cl |
Origin of Product |
United States |
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